3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate
Description
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic coumarin-derived ester compound with a tert-butoxycarbonyl (Boc)-protected norvaline moiety. The structure combines a substituted coumarin core (3,4,7-trimethyl-2-oxo-2H-chromen-5-yl) with a modified amino acid (N-Boc-norvaline) via an ester linkage. Its synthesis likely follows methodologies similar to those described for camptothecin (CPT)-based esters, involving carbodiimide-mediated coupling (e.g., EDCI and DMAP) in aprotic solvents like dichloromethane or DMF .
Properties
Molecular Formula |
C22H29NO6 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C22H29NO6/c1-8-9-15(23-21(26)29-22(5,6)7)20(25)28-17-11-12(2)10-16-18(17)13(3)14(4)19(24)27-16/h10-11,15H,8-9H2,1-7H3,(H,23,26) |
InChI Key |
AHGMVPGCAGBBRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chromenone Core
The chromenone scaffold forms the foundational structure of the compound. The 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl moiety is typically synthesized via a Pechmann condensation between a substituted resorcinol derivative and a β-keto ester . For this compound, resorcinol derivatives pre-functionalized with methyl groups at the 3, 4, and 7 positions react with ethyl acetoacetate under acidic conditions (e.g., concentrated H₂SO₄ or BF₃·Et₂O) to yield the chromenone core.
Key Reaction Conditions :
Methyl groups are introduced via Friedel-Crafts alkylation post-condensation, using methyl iodide or dimethyl sulfate in the presence of AlCl₃ . Regioselectivity is critical; the 5-position is protected during methylation to prevent undesired substitutions .
Preparation of N-(tert-Butoxycarbonyl)Norvaline
The norvaline side chain is synthesized through asymmetric hydrogenation of α-keto esters, followed by Boc (tert-butoxycarbonyl) protection .
Stepwise Protocol :
-
Amination : α-Ketovaleric acid is treated with ammonia in methanol to form the corresponding imine.
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) yields L-norvaline.
-
Boc Protection : The amino group is protected using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane with triethylamine as a base (yield: 85–90%).
Coupling of Chromenone and Boc-Norvaline
The chromenone core and Boc-norvaline are conjugated via esterification or amide coupling . Esterification is preferred due to the hydroxyl group’s accessibility at the 5-position of the chromenone .
Esterification Protocol :
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Activation : Boc-norvaline is activated with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
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Coupling : The activated acid reacts with the chromenone’s hydroxyl group at 0–5°C for 12 hours (yield: 60–70%) .
-
Workup : The product is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1) .
Optimization of Reaction Conditions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous CH₂Cl₂ | Maximizes DCC efficiency |
| Temperature | 0–5°C during coupling | Reduces side reactions |
| Catalyst | DMAP (10 mol%) | Accelerates esterification |
| Reaction Time | 12–16 hours | Ensures completion |
Side reactions, such as Boc-group deprotection or over-alkylation, are mitigated by maintaining low temperatures and anhydrous conditions .
Spectroscopic Characterization
Post-synthesis validation employs:
-
¹H NMR : Peaks at δ 1.42 (s, Boc group), δ 2.30–2.50 (methyl groups on chromenone), and δ 4.20 (ester linkage) .
-
IR Spectroscopy : Absorbance at 1740 cm⁻¹ (C=O ester) and 1695 cm⁻¹ (Boc carbonyl) .
-
Mass Spectrometry : Molecular ion peak at m/z 375.4 [M+H]⁺ .
Challenges and Mitigation Strategies
-
Regioselectivity in Methylation :
-
Boc Deprotection During Coupling :
-
Issue: Acidic byproducts from DCC may cleave the Boc group.
-
Solution: Neutralization with triethylamine and short reaction times.
-
Recent Advances
Recent studies highlight flow chemistry for continuous synthesis of chromenone derivatives, reducing reaction times by 40% . Additionally, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) offers greener alternatives with comparable yields (68–72%) .
Chemical Reactions Analysis
Types of Reactions
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds within the chromen-2-one class exhibit significant anticancer activity. For instance, studies have shown that derivatives of chromenones can inhibit the growth of various cancer cell lines. In one study, a library of 2-amino-4-aryl-3-cyano-4H-chromene derivatives demonstrated potent cytotoxicity against human tumor cells, with some compounds exhibiting IC50 values below 1 μM . The structural modifications at various positions on the chromene scaffold have been linked to enhanced anticancer potency.
Mechanism of Action
The mechanism by which 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate exerts its effects involves interaction with specific molecular targets. The chromenone core is known to inhibit enzymes and receptors involved in cancer progression and inflammation. This interaction can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Synthesis and Derivatization
Synthesis Methods
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate typically involves several key steps:
- Formation of the Chromenone Core : The initial step often includes a Pechmann condensation reaction using resorcinol and ethyl acetoacetate under acidic conditions.
- Methyl Group Introduction : Methyl groups are introduced via alkylation reactions using methyl iodide and a strong base.
- Attachment of the Butanoate Moiety : The tert-butoxycarbonyl (Boc) group is added to protect the amine during subsequent reactions .
This compound's unique structure allows for further functionalization through selective deprotection of the Boc group, making it a versatile intermediate for synthesizing other biologically active compounds.
Pharmacological Applications
Potential Therapeutic Uses
Due to its biological activities, 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate may find applications in treating various conditions:
- Cancer Therapy : Its ability to inhibit tumor cell growth suggests potential use as an anticancer agent.
- Anti-inflammatory Agents : The compound's interaction with inflammatory pathways may position it as a candidate for developing anti-inflammatory drugs .
- Antimicrobial Activity : Some studies indicate that chromenone derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .
Case Studies
- Antitumor Activity Evaluation : A study evaluated various chromene derivatives against MCF-7 breast cancer cells and found significant cytotoxicity linked to specific substitutions on the chromene scaffold. Compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Mechanistic Insights : Another research highlighted that certain chromenone derivatives could inhibit tubulin polymerization in cancer cells, suggesting a novel mechanism for their anticancer effects .
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The tert-butoxycarbonyl-protected norvalinate moiety can be cleaved under physiological conditions, releasing the active norvaline, which can further interact with biological targets.
Comparison with Similar Compounds
Key Observations :
- Core Structure Differences : The coumarin core in the target compound offers distinct electronic and fluorescence properties compared to camptothecin or bile acid derivatives, which are prioritized for antitumor activity or solubility enhancement, respectively .
- Amino Acid Side Chain: Norvaline’s longer aliphatic chain (vs. glycine) may influence lipophilicity and interaction with biological targets. Boc protection is a common strategy across these compounds to prevent premature degradation .
- Linkage Type : Ester bonds (as in the target compound) are generally more labile than amides, which could affect release kinetics in prodrug applications.
Physicochemical and Functional Properties
- Stability : Boc-protected esters typically exhibit greater stability under acidic conditions compared to unprotected analogues, though ester linkages remain susceptible to hydrolysis in basic or enzymatic environments .
- Solubility : The 3,4,7-trimethylcoumarin core likely reduces aqueous solubility compared to polar bile acid-CPT conjugates but may enhance membrane permeability .
- Biological Activity: Coumarin derivatives are known for anticoagulant, antimicrobial, and fluorescent labeling applications. The norvaline-Boc moiety could introduce targeting capabilities (e.g., peptide transporter recognition) absent in simpler esters .
Methodological Considerations
Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELXL for refinement and visualization tools such as WinGX/ORTEP for modeling anisotropic displacement parameters . For example, SHELXL’s robust handling of twinned data or high-resolution structures could resolve conformational details of the coumarin-norvaline ester .
Biological Activity
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic compound belonging to the chromenone class, characterized by its unique structural features and potential pharmacological activities. This compound has drawn attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate is C21H27NO6, with a molecular weight of approximately 389.442 g/mol. The structure comprises a chromene core with trimethyl substitutions and a tert-butoxycarbonyl derivative of norvaline.
| Property | Value |
|---|---|
| Molecular Formula | C21H27NO6 |
| Molecular Weight | 389.442 g/mol |
| IUPAC Name | (3,4,7-trimethyl-2-oxochromen-5-yl) N-(tert-butoxycarbonyl)norvalinate |
Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of the Chromenone Core : This can be achieved through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate.
- Methylation : Methyl groups are introduced using methyl iodide in the presence of a strong base.
- Coupling with Norvaline Derivative : The final step involves coupling with a tert-butoxycarbonyl derivative of norvaline.
Pharmacological Effects
Research indicates that compounds similar to 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate exhibit various biological activities:
- Antioxidant Activity : Several studies have shown that chromenone derivatives possess significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
The biological activity of this compound is thought to be mediated through interactions with specific enzymes and receptors involved in various metabolic pathways. Molecular docking studies have revealed potential binding sites that may elucidate its mechanism of action.
Case Studies
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In Vitro Studies on Cancer Cell Lines : In studies involving breast cancer cell lines (MCF-7), 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate demonstrated cytotoxic effects, leading to significant reductions in cell viability.
Cell Line IC50 (µM) MCF-7 15 Hek293 20 - Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.
Q & A
Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to norvaline in coumarin derivatives?
The Boc group is typically introduced via a coupling reaction under Schotten-Baumann conditions. For example, norvaline can be reacted with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane, with sodium bicarbonate as a base. After Boc protection, the carboxylate is activated (e.g., using EDCl/HOBt) for esterification with the hydroxyl group of the coumarin scaffold. Reaction progress should be monitored by TLC or HPLC, and purification achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of the compound be verified post-synthesis?
- Analytical HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%).
- NMR Spectroscopy : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet in H NMR), the coumarin 2-oxo group (δ ~160 ppm in C NMR), and the ester carbonyl (δ ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm deviation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the trimethylcoumarin-Boc-norvalinate system?
Single-crystal X-ray diffraction is critical. Key steps:
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain diffraction-quality crystals.
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : Employ SHELXL (for small molecules) to model anisotropic displacement parameters and validate bond lengths/angles against standard libraries. WinGX can assist in visualizing packing interactions (e.g., π-π stacking of coumarin rings) .
Q. What experimental approaches can address low yields during esterification of the Boc-norvaline to the coumarin core?
- Activation Optimization : Replace EDCl with more efficient carbodiimides (e.g., DCC) or use uronium salts (HATU).
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) with molecular sieves to scavenge water.
- Kinetic Analysis : Use in situ IR or F NMR (if fluorinated analogs exist) to monitor ester bond formation. Contradictory results may arise from competing side reactions (e.g., Boc deprotection under acidic conditions), necessitating pH control .
Q. How can computational modeling predict the compound’s reactivity in photophysical studies?
- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to identify electronic transitions in the coumarin moiety.
- Solvatochromism Studies : Compare experimental λmax in solvents of varying polarity (e.g., cyclohexane vs. methanol) to validate computational predictions. Discrepancies may indicate unaccounted solvent-solute interactions .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition of the Boc group during prolonged storage?
- Storage Conditions : Store at -20°C under inert gas (Ar/N₂) in amber vials to prevent light/oxygen-induced degradation.
- Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If decomposition exceeds 5%, consider alternative protecting groups (e.g., Fmoc) for long-term projects .
Q. How can researchers validate the compound’s role in enzyme inhibition assays while avoiding interference from the coumarin fluorophore?
- Control Experiments : Include a non-fluorescent analog (e.g., unsubstituted coumarin) to isolate inhibitory effects from autofluorescence.
- Fluorescence Quenching : Use collisional quenchers (e.g., acrylamide) in buffer systems to suppress background signal during kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
